5'-Chloro-2'-hydroxyacetophenone
Overview
Description
Synthesis Analysis
5'-Chloro-2'-hydroxyacetophenone can be synthesized by a series of chemical reactions starting with the reaction of a hydrochloric acid–formaldehyde mixture with 2'-hydroxyacetophenone to produce 5'-chloromethyl-2'-hydroxyacetophenone. This intermediate then reacts with N-methylaniline, in the presence of sodium bicarbonate in tetrahydrofuran, to form 5′-(N-methyl-N-phenylaminomethyl)-2′-hydroxyacetophenone. Further reactions can lead to various complex compounds, demonstrating the chemical versatility of the starting material (Ourari et al., 2014).
Molecular Structure Analysis
The molecular structure and conformational changes of 5-chloro-3-nitro-2-hydroxyacetophenone have been studied using UV radiation-induced transformations in low-temperature argon matrices. This study highlights the flexibility and structural dynamics of the acetophenone derivatives under various conditions (Pagacz-Kostrzewa et al., 2023).
Chemical Reactions and Properties
The chemical properties of 5'-Chloro-2'-hydroxyacetophenone derivatives can be quite diverse. For example, the compound can act as a sensitive colorimetric reagent for iron(III) and uranyl(II) ions, demonstrating its application in analytical chemistry. The reaction conditions such as the use of alcoholic solutions can significantly influence its reactivity and sensitivity (Banerji & Dey, 1958).
Physical Properties Analysis
The physical properties such as solubility, melting points, and boiling points of 5'-Chloro-2'-hydroxyacetophenone derivatives can be determined experimentally. However, these specific details are not provided in the current literature available and typically require direct laboratory analysis.
Chemical Properties Analysis
Chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, are important for understanding the behavior of 5'-Chloro-2'-hydroxyacetophenone. As indicated in the synthesis and chemical reactions, this compound can participate in a variety of chemical transformations, forming different products depending on the reaction conditions and agents involved. The sensitivity of its derivatives towards metal ions also indicates its potential in synthetic and analytical applications (Banerji & Dey, 1958).
Scientific Research Applications
Phototransformations in Low-Temperature Matrices : This compound undergoes conformational changes under UV radiation, with rotations of hydroxyl and acetyl groups observed. Phototransformations were studied using FT-IR measurements in argon matrices (Pagacz-Kostrzewa et al., 2023).
Intramolecular Hydrogen Bonding : X-ray diffraction studies have revealed insights into the steric effects on the properties of hydrogen bonds in this and similar compounds. Nuclear quadrupole resonance spectra have also been measured and interpreted (Filarowski et al., 2004).
Phase Transition Studies : X-ray diffraction has been used to investigate the crystal structures and intramolecular hydrogen bonding in nitro derivatives of ortho-hydroxy acetophenones. Differential scanning calorimetry and other methods were employed to study a phase transition in one of the compounds at 138 K (Filarowski et al., 2006).
Electrochemical Studies in Coordination Compounds : This compound has been used in the synthesis of Schiff base ligands for electrochemical studies, particularly in the context of nickel(II) complexes. Such studies are crucial for understanding redox behavior and catalytic properties (Ourari et al., 2014).
Inorganic Analysis : It has been used as a colorimetric reagent for iron(III) and uranyl(II) ions, indicating its potential in analytical chemistry (Banerji & Dey, 1958).
Safety And Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing its dust, fume, gas, mist, or vapors . It should be handled in accordance with good industrial hygiene and safety practice .
properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGCUDZCCIRWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162863 | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Chloro-2'-hydroxyacetophenone | |
CAS RN |
1450-74-4 | |
Record name | 5′-Chloro-2′-hydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-hydroxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Chloro-2'-hydroxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-chloro-2-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-6-HYDROXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5U246MAZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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